4-(5-Fluoropyridin-3-yl)morpholine
Overview
Description
4-(5-Fluoropyridin-3-yl)morpholine is a chemical compound with the molecular formula C9H11FN2O. It is a derivative of morpholine, where the morpholine ring is substituted with a 5-fluoropyridin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyridin-3-yl)morpholine typically involves the coupling of a fluoropyridine derivative with morpholine. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 5-fluoropyridin-3-yl boronic acid with morpholine in the presence of a palladium catalyst and a base . The reaction conditions usually include a temperature range of 80-100°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridin-3-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a base and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(5-Fluoropyridin-3-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-3-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site . Additionally, the morpholine ring can contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloropyridin-3-yl)morpholine
- 4-(5-Bromopyridin-3-yl)morpholine
- 4-(5-Methylpyridin-3-yl)morpholine
Uniqueness
4-(5-Fluoropyridin-3-yl)morpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability, binding affinity, and selectivity in various applications .
Biological Activity
4-(5-Fluoropyridin-3-yl)morpholine is a chemical compound with the molecular formula C9H11FN2O. It is characterized by the presence of a morpholine ring substituted with a 5-fluoropyridin-3-yl group. This unique structure imparts distinct electronic and steric properties due to the electronegativity of the fluorine atom, which can enhance binding affinity and selectivity in biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances these interactions, potentially leading to increased efficacy in therapeutic applications. In medicinal chemistry, it is explored for its role as a ligand in various biochemical assays and its potential as a precursor in drug development targeting specific pathways .
Pharmacological Applications
Research indicates that this compound may have applications in treating neurological disorders, particularly Alzheimer's disease. Its ability to act as a multi-target directed ligand positions it as a candidate for further investigation in polypharmacology, where compounds are designed to interact with multiple biological targets simultaneously .
Comparative Analysis with Similar Compounds
The compound exhibits distinct properties when compared to similar morpholine derivatives, such as:
Compound Name | Key Differences |
---|---|
4-(5-Chloropyridin-3-yl)morpholine | Chlorine is less electronegative than fluorine, potentially leading to lower binding affinity. |
4-(5-Bromopyridin-3-yl)morpholine | Bromine's larger size may affect steric interactions differently than fluorine. |
4-(5-Methylpyridin-3-yl)morpholine | Methyl group provides different electronic effects compared to halogens. |
This table highlights how the presence of fluorine can enhance stability and reactivity, making this compound a more effective candidate for biological applications compared to its halogenated counterparts .
Case Studies
- Alzheimer's Disease : A study utilized molecular docking techniques to identify this compound as a potential multi-target ligand against key proteins involved in Alzheimer's pathology. The compound demonstrated promising binding affinities, suggesting its utility in drug design aimed at neurodegenerative diseases .
- Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit specific enzymes implicated in cancer progression. The findings indicated that this compound could modulate enzyme activity effectively, warranting further exploration in anticancer therapies .
Synthesis and Production
The synthesis of this compound typically involves coupling reactions such as the Suzuki–Miyaura reaction, which allows for efficient production of this compound on both laboratory and industrial scales. Techniques like recrystallization and chromatography are employed for purification purposes.
Properties
IUPAC Name |
4-(5-fluoropyridin-3-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIVIXFCNOIXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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